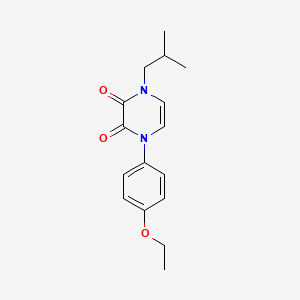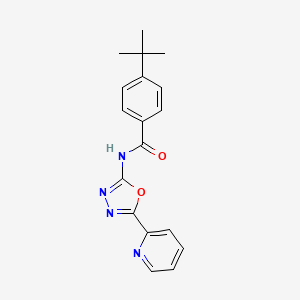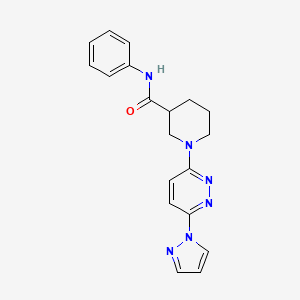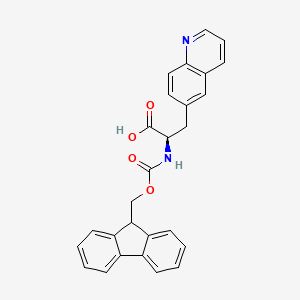
1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione, also known as ethyl maltol, is a flavoring agent that is commonly used in the food industry. It is a white crystalline powder that has a sweet, caramel-like odor and taste. Ethyl maltol is synthesized from maltol, which is a natural organic compound that is found in roasted malt, pine needles, and some fruits.
Applications De Recherche Scientifique
Domino Reactions in Drug Synthesis
Domino reactions are a series of transformations that occur under the same reaction conditions, allowing for the efficient synthesis of complex molecules. “F2580-2030” can be utilized in domino reactions to create bioactive natural products and pharmaceutical agents. These reactions are valued for their atom economy, high selectivity, and reduced waste, making them an example of green chemistry .
Synthesis of Tetrahydroquinolines
Tetrahydroquinolines are a class of compounds with various pharmaceutical applications. “F2580-2030” can be involved in the synthesis of these compounds, which are important for creating drugs that act on the central nervous system, among other uses .
Antibacterial Properties
Compounds synthesized from “F2580-2030” may exhibit antibacterial properties. Research into the structure-activity relationship (SAR) of these compounds could lead to the development of new antibacterial agents, which is crucial in the fight against drug-resistant bacteria .
Neurodegenerative Disease Treatment
The compound “F2580-2030” could be used to synthesize molecules that target neurodegenerative diseases. By affecting neurotransmitter systems, these molecules might offer therapeutic benefits for conditions such as Alzheimer’s and Parkinson’s disease .
Anti-Infective Agents
“F2580-2030” may serve as a precursor in the synthesis of anti-infective agents. These agents could be effective against a variety of pathogens, providing a new avenue for treating infectious diseases .
Orthopedic Applications
While not directly related to “F2580-2030”, the identifier “F2580” is associated with ASTM F2580, a standard for fatigue testing of modular femoral stems in orthopedics. This highlights the importance of precise identification and nomenclature in scientific research to avoid confusion between different fields .
Biomimetic Pathways in Synthesis
The compound can be used in synthetic pathways that mimic biological processes. This approach can lead to the discovery of new drugs by replicating the natural synthesis of bioactive compounds .
Green Chemistry and Sustainable Practices
Lastly, “F2580-2030” can contribute to sustainable practices in chemical synthesis. Its use in reactions that minimize waste and energy consumption aligns with the principles of green chemistry, promoting environmental responsibility in scientific research .
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-21-14-7-5-13(6-8-14)18-10-9-17(11-12(2)3)15(19)16(18)20/h5-10,12H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGTWLHSSXBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)
![4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2872682.png)


![5-(3,5-difluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872689.png)
![[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2872690.png)



![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N,N-dipropylacetamide](/img/structure/B2872698.png)
![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)